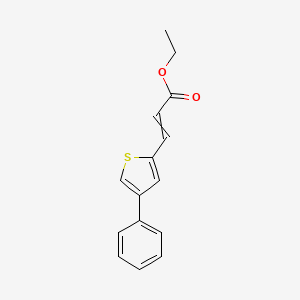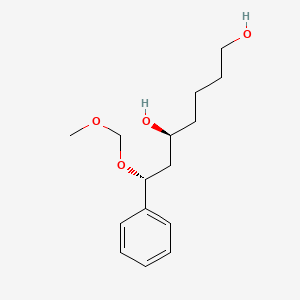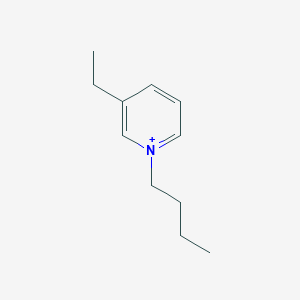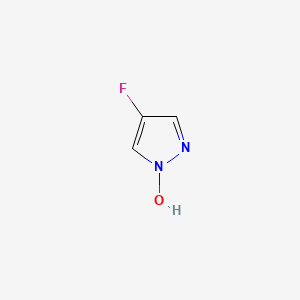![molecular formula C11H11NO4 B14184106 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one CAS No. 923013-57-4](/img/structure/B14184106.png)
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is a chemical compound known for its unique structure and properties It features an oxirane ring, a nitrophenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with (S)-propylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one involves its reactivity with various biological molecules. The oxirane ring can react with nucleophiles in proteins and DNA, leading to potential biological effects. The nitrophenyl group may also contribute to its activity by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-aminophenyl)ethan-1-one: Similar structure but with an amino group instead of a nitro group.
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both an oxirane ring and a nitrophenyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
923013-57-4 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-[(2S)-2-methyloxiran-2-yl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C11H11NO4/c1-11(7-16-11)6-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1 |
InChI Key |
JYJDYXYINNWAKL-NSHDSACASA-N |
Isomeric SMILES |
C[C@@]1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1(CO1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B14184030.png)
![5-{[2-Nitro-4-(trifluoromethyl)phenyl]methyl}-2H-tetrazole](/img/structure/B14184034.png)
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)](/img/structure/B14184049.png)
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)


![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)

![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)


